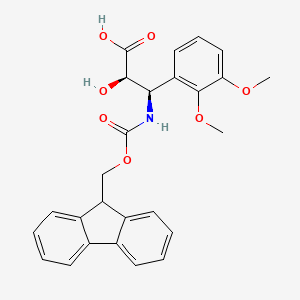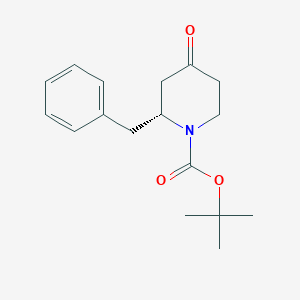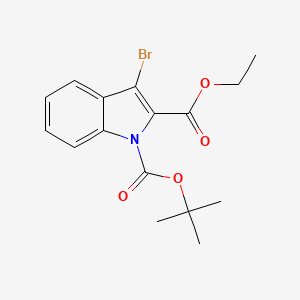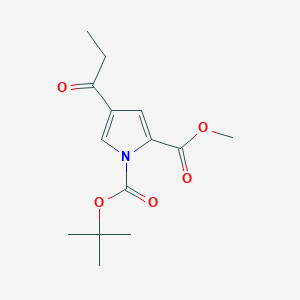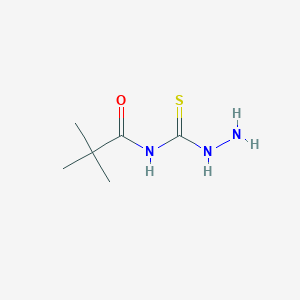
N-(Hydrazinecarbonothioyl)pivalamide
Descripción general
Descripción
N-(Hydrazinecarbonothioyl)pivalamide (NHC-PVA) is an organic compound with the molecular formula C7H14N2O2S. It is a derivative of pivalic acid and is used in a variety of scientific research applications. NHC-PVA is a versatile molecule that can be used in a variety of biochemical and physiological studies. It has a wide range of applications, including biochemistry, pharmacology, and drug discovery.
Aplicaciones Científicas De Investigación
N-(Hydrazinecarbonothioyl)pivalamide is used in a variety of scientific research applications. It is commonly used in the study of protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions. It is also used in the study of protein folding and stability, as well as in the study of drug-receptor interactions. N-(Hydrazinecarbonothioyl)pivalamide has been used in the study of a variety of diseases, including cancer, Alzheimer's disease, and diabetes.
Mecanismo De Acción
N-(Hydrazinecarbonothioyl)pivalamide binds to proteins and enzymes through a variety of mechanisms. It can bind to proteins through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. It can also bind to enzymes through covalent bonding. N-(Hydrazinecarbonothioyl)pivalamide can also bind to receptors through hydrogen bonding, electrostatic interactions, and hydrophobic interactions.
Efectos Bioquímicos Y Fisiológicos
N-(Hydrazinecarbonothioyl)pivalamide has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of enzymes, proteins, and receptors. It has also been found to have anti-inflammatory and anti-cancer properties. In addition, N-(Hydrazinecarbonothioyl)pivalamide has been found to have neuroprotective and neuroregenerative properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(Hydrazinecarbonothioyl)pivalamide has several advantages for use in laboratory experiments. It is a relatively stable compound that is easy to synthesize and store. It is also a low-cost compound that can be used in a variety of experiments. However, N-(Hydrazinecarbonothioyl)pivalamide is not soluble in water, which can limit its use in some experiments.
Direcciones Futuras
N-(Hydrazinecarbonothioyl)pivalamide has a variety of potential future applications. It could be used in the development of new drugs, as well as in the study of protein-protein interactions and drug-receptor interactions. It could also be used in the study of diseases such as cancer, Alzheimer's, and diabetes. Additionally, N-(Hydrazinecarbonothioyl)pivalamide could be used to study the effects of environmental toxins on the human body. Finally, N-(Hydrazinecarbonothioyl)pivalamide could be used to study the effects of aging on the human body.
Propiedades
IUPAC Name |
N-(aminocarbamothioyl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3OS/c1-6(2,3)4(10)8-5(11)9-7/h7H2,1-3H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKSVAKOWUDYET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(=S)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661738 | |
| Record name | N-(Hydrazinecarbothioyl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Hydrazinecarbonothioyl)pivalamide | |
CAS RN |
914347-05-0 | |
| Record name | N-(Hydrazinecarbothioyl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



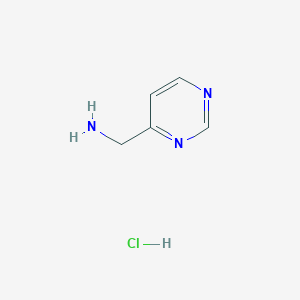


![Methyl 3-amino-5-chloro-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1388147.png)
![Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1388148.png)
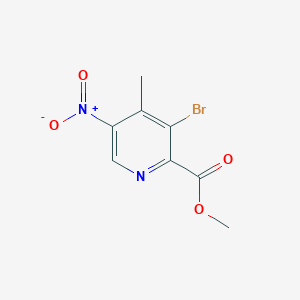
![6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1388150.png)

![(3R)-2,3-Dihydrobenzo[B]furan-3-ylamine](/img/structure/B1388153.png)
